1-Ethylcyclooctyl cyanide
Overview
Description
1-Ethylcyclooctyl cyanide is a chemical compound belonging to the class of nitriles. It is characterized by the presence of a cyano group (-CN) attached to an ethyl-substituted cyclooctane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylcyclooctyl cyanide can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 1-ethylcyclooctyl halides with sodium or potassium cyanide in an ethanol solution. The reaction typically requires heating under reflux conditions to facilitate the substitution of the halogen with the cyano group .
Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylcyclooctyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium cyanide in ethanol, heated under reflux.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Major Products Formed:
Nitriles: From nucleophilic substitution.
Carboxylic Acids: From oxidation.
Amines: From reduction.
Scientific Research Applications
1-Ethylcyclooctyl cyanide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethylcyclooctyl cyanide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
1-Ethylcyclooctyl cyanide can be compared with other nitriles, such as:
Benzyl Cyanide: Similar in undergoing nucleophilic substitution but differs in its aromatic structure.
Cyclohexyl Cyanide: Similar in its cyclic structure but differs in ring size and substitution pattern.
Phenylacetonitrile: Similar in containing a cyano group but differs in its phenyl substitution
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-ethylcyclooctane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-2-11(10-12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDASUTVFGIKANJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCCCC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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